molecular formula C24H26N2O3 B2723823 (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 1164522-61-5

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No. B2723823
M. Wt: 390.483
InChI Key: NHRRIBVIKCYWCH-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve studying the molecular structure of the compound, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Non-Zinc Mediated Inhibition of Carbonic Anhydrases

Coumarin derivatives, including compounds structurally related to "(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one," have been identified as a new class of carbonic anhydrase inhibitors. These compounds exhibit a unique mode of enzyme inhibition, not interacting with the zinc ion typically crucial for the enzyme's activity. This finding presents an alternative route for drug design, targeting conditions where carbonic anhydrase activity is implicated Maresca et al., 2009.

Flavin-Containing Monooxygenase 5 Catalysis

Research on a compound structurally similar to "(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one" has shown its metabolism through a specific Baeyer-Villiger oxidation catalyzed by human flavin-containing monooxygenase 5. This pathway is significant for understanding the metabolic fate of such compounds and their potential therapeutic applications Lai et al., 2011.

Sequential Colorimetric Recognition

A derivative based on the coumarin and naphthol groups demonstrated sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions. This property could be leveraged for the development of new chemical sensors and diagnostics tools, showcasing the versatility of coumarin derivatives in analytical chemistry Jo et al., 2014.

Safety And Hazards

This would involve studying any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve discussing potential future research directions or applications for the compound.


properties

IUPAC Name

6-hydroxy-7-methyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-18-14-23-21(16-22(18)27)20(15-24(28)29-23)17-26-12-10-25(11-13-26)9-5-8-19-6-3-2-4-7-19/h2-8,14-16,27H,9-13,17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRRIBVIKCYWCH-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.